molecular formula C8H8ClNO B12876687 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol

1-(2-Chloropyridin-4-yl)cyclopropan-1-ol

Cat. No.: B12876687
M. Wt: 169.61 g/mol
InChI Key: BJZZCDUUERJHMZ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)cyclopropan-1-ol is a chiral organic compound that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. This molecule integrates two privileged structural motifs in drug design: the 2-chloropyridin-4-yl group and the cyclopropanol unit . The chloropyridine moiety is a common scaffold found in numerous active pharmaceutical ingredients, often contributing to favorable pharmacokinetic properties and serving as a handle for further synthetic modification through cross-coupling reactions . Concurrently, the cyclopropane ring is widely utilized in drug design to increase potency, improve metabolic stability, and fine-tune conformational properties of lead compounds . Researchers employ this compound as a key synthetic precursor in the development of novel therapeutic agents. The compound is classified For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes. For detailed specifications, certificate of analysis, and safety data, please contact our scientific support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H8ClNO/c9-7-5-6(1-4-10-7)8(11)2-3-8/h1,4-5,11H,2-3H2

InChI Key

BJZZCDUUERJHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Cl)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Chloropyridin 4 Yl Cyclopropan 1 Ol

Regioselective and Stereoselective Approaches to Cyclopropanol (B106826) Formation

The creation of the 1-substituted-1-cyclopropanol unit attached to the pyridine (B92270) ring at the 4-position is a key challenge. This requires methods that are not only efficient but also offer high control over regioselectivity and, if required, stereoselectivity.

The most common methods for forming cyclopropane (B1198618) rings involve the reaction of an alkene with a carbene or a carbenoid species. acsgcipr.org In the context of synthesizing the target molecule, a precursor such as 2-chloro-4-vinylpyridine (B12963282) could be subjected to a cyclopropanation-oxidation sequence. However, the direct formation of the cyclopropanol can be achieved using a Kulinkovich-type reaction on a suitable pyridine-4-carboxylic acid ester.

The Kulinkovich reaction and its variations utilize titanium(IV) isopropoxide to catalyze the reaction of an ester with a Grignard reagent (like ethylmagnesium bromide) to form 1-substituted cyclopropanols. organic-chemistry.org This approach is highly effective for synthesizing cyclopropanols directly from ester functionalities.

Another major strategy involves the transfer of a carbene fragment to an alkene, mediated by a transition metal catalyst. acsgcipr.org Metals such as rhodium, ruthenium, copper, and iron are widely used to decompose diazo compounds, generating a metal carbene intermediate that then reacts with an alkene. acsgcipr.orgdiva-portal.org For instance, a pyridyl-substituted ester could be converted to a titanacyclopropane intermediate, which can then be functionalized. organic-chemistry.orgnih.gov The Simmons-Smith reaction, which uses a zinc carbenoid, is another classic method, and its regioselectivity can be influenced by transition metal catalysis. rsc.org

Table 1: Selected Carbenoid-Based Cyclopropanation Methods

Method Carbene Precursor Catalyst/Reagent Key Features Citations
Kulinkovich Reaction Ester + Grignard Reagent Ti(Oi-Pr)₄ Direct conversion of esters to cyclopropanols. organic-chemistry.org
Diazo Compound Decomposition Diazoalkanes (e.g., EDA) Rh, Ru, Cu, Fe complexes Versatile for various alkenes; can be made asymmetric. acsgcipr.orgdiva-portal.org
Simmons-Smith Reaction Diiodomethane Zn-Cu couple Forms a zinc carbenoid; often directed by hydroxyl groups. rsc.orgyoutube.com
Titanacyclopropane Chemistry Alkene + Grignard Reagent Ti(Oi-Pr)₄ Forms a titanacyclopropane intermediate for further reaction. organic-chemistry.orgnih.gov

Intramolecular cyclization offers a powerful alternative for constructing the cyclopropane ring. This strategy involves creating a linear precursor that already contains the pyridine moiety and a chain that can be induced to close into the desired three-membered ring.

One such approach is the intramolecular nucleophilic displacement of a leaving group. For example, a ketone can be alkylated using hydrogen-borrowing (HB) catalysis with an alcohol containing a pendant leaving group. acs.org The resulting α-branched intermediate can then undergo an intramolecular cyclization via enolate attack to form the cyclopropyl (B3062369) ketone, which can be subsequently reduced to the cyclopropanol. acs.org This method has been shown to be effective for creating pyridyl-substituted products. acs.org

Another pathway involves the intramolecular cyclization of vinylcyclopropanes. While typically used to create larger rings, specific functionalities can guide the formation of fused bicyclic systems, showcasing the versatility of cyclopropane precursors in ring-forming reactions. chemrxiv.org Brønsted acid-catalyzed intramolecular cyclizations of alkylpyridines bearing electrophilic side chains also represent a viable, though less direct, pathway for forming new rings fused or attached to the pyridine core. rsc.org

When chiral, non-racemic products are desired, stereocontrolled synthesis becomes paramount. The planar chirality of the cyclopropane ring and the stereocenter at the hydroxyl-bearing carbon require precise control.

Asymmetric cyclopropanation is a well-developed field. The use of chiral ligands with transition metal catalysts that mediate carbene transfer is a primary strategy. acsgcipr.org For example, chiral bisoxazoline (BOX) ligands are commonly used with copper or rhodium catalysts to induce high enantioselectivity. acsgcipr.org Recently, biocatalysis has emerged as a powerful tool for stereoselective synthesis. nih.govwpmucdn.com Engineered hemoproteins, such as myoglobin (B1173299) variants, can catalyze the asymmetric cyclopropanation of olefins with high efficiency and stereoselectivity, including for the synthesis of pyridine-functionalized cyclopropanes. nih.govwpmucdn.comnih.gov These enzymatic methods can even provide access to different enantiomers (enantiodivergence) by using different engineered enzyme variants. wpmucdn.com

Dehaloperoxidase enzymes have also been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters, leading to chiral cyclopropanol derivatives with good to high diastereoselectivity and enantioselectivity. acs.org Furthermore, the synthesis of substituted cyclopropanols can be achieved with stereocontrol through methods like the diastereoselective reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes or the highly diastereoselective additions of organometallic reagents to chiral 1-phenylsulfonylcyclopropanols. organic-chemistry.org

Table 2: Examples of Stereocontrolled Cyclopropane/Cyclopropanol Synthesis

Strategy Catalyst/Reagent Stereocontrol Element Key Outcome Citations
Asymmetric Carbene Transfer Chiral Rh/Cu Complexes Chiral Ligands (e.g., BOX) Enantioselective cyclopropanation of alkenes. acsgcipr.org
Biocatalytic Cyclopropanation Engineered Myoglobins Enzyme's Chiral Pocket High enantio- and diastereoselectivity for pyridyl cyclopropanes. nih.govwpmucdn.comnih.gov
Biocatalytic Cyclopropanation Engineered Dehaloperoxidase Enzyme's Chiral Pocket Stereoselective synthesis of cyclopropanol esters. acs.org
Substrate-Controlled Addition Chiral 1-Phenylsulfonylcyclopropanols Chiral Substrate Diastereoselective addition of organometallic reagents. organic-chemistry.org

Functional Group Interconversions Leading to the Chloropyridine Scaffold

The 2-chloropyridine (B119429) moiety is a common feature in pharmaceuticals and agrochemicals. nih.gov Its synthesis requires regioselective halogenation, which is challenging due to the electron-deficient nature of the pyridine ring. nih.govnih.gov

Direct electrophilic aromatic substitution (EAS) on pyridine is difficult and typically requires harsh conditions, such as high temperatures with strong acids, often leading to mixtures of products. nih.govnih.govyoutube.com To achieve regioselective chlorination at the C-2 position, several strategies have been developed.

One of the most effective methods involves the conversion of pyridine to its N-oxide. The N-oxide activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. Treatment of pyridine-N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can yield 2-chloropyridine with high selectivity. chempanda.comtandfonline.com The use of POCl₃ in the presence of a base like triethylamine (B128534) has been shown to produce 2-chloropyridine in 90% yield with over 99% selectivity. tandfonline.com

Other modern approaches bypass the harsh conditions of classical EAS. One strategy involves converting pyridines into heterocyclic phosphonium (B103445) salts at the 4-position, which can then be displaced by a halide nucleophile. nih.govacs.org Another innovative method uses a ring-opening/ring-closing sequence. The pyridine ring is opened to form an acyclic Zincke imine intermediate, which undergoes highly regioselective halogenation under mild conditions before the ring is closed again to yield the 3-halopyridine. nih.gov While this specific method targets the 3-position, it highlights the power of ring-opening strategies in overcoming the inherent reactivity patterns of pyridines. mountainscholar.org

Table 3: Selected Methods for Pyridine Chlorination

Method Substrate Reagent(s) Position Selectivity Citations
N-Oxide Activation Pyridine-N-Oxide POCl₃ / Et₃N C-2 (High) tandfonline.com
N-Oxide Activation Pyridine-N-Oxide SO₂Cl₂ C-2 tandfonline.com
Direct Halogenation Pyridine Cl₂ (gas phase) Mixture, requires high temp. youtube.com
Phosphonium Salt Displacement Pyridine 1. Phosphine Reagent 2. Halide Source C-4 nih.govacs.org

The synthesis of the pyridine ring itself can be accomplished through various de novo construction methods, which build the heterocyclic ring from acyclic precursors. This can be advantageous for installing the desired substitution pattern from the outset. For instance, 2-chloropyridine derivatives can be prepared via the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com Multi-component domino reactions, often catalyzed by metal Lewis acids, provide a high-yielding route to functionalized pyridines from simple starting materials like enones, dicarbonyl compounds, and an ammonium (B1175870) salt. researchgate.net

Another powerful strategy involves the use of heterocyclic aryne precursors, known as "pyridynes". sigmaaldrich.com These highly reactive intermediates can be generated from silyltriflate precursors under mild fluoride-based conditions and trapped with a wide array of nucleophiles or reaction partners to create highly substituted pyridines. sigmaaldrich.com This method is tolerant of various functional groups, including halides, which can be used to control the regioselectivity of the trapping reaction. sigmaaldrich.com Furthermore, tandem cycloaddition/cycloreversion sequences using 1,4-oxazinone precursors offer a reliable method for constructing highly substituted pyridine motifs. nih.gov

For the specific target molecule, a plausible route involves starting with 2-chloro-4-cyanopyridine (B57802) or 2-chloroisonicotinic acid. chemicalbook.com The latter can be converted to the corresponding ester, which would then be a substrate for a Kulinkovich-type cyclopropanation to directly form the 1-(2-chloropyridin-4-yl)cyclopropan-1-ol. The synthesis of 2-chloroisonicotinic acid itself can start from 2-chloropyridine, which is then functionalized at the 4-position, or from a precursor like 2-amino-4-picoline, followed by diazotization, chlorination, and oxidation. A documented pathway to 4-amino-2-chloropyridine (B126387) involves the N-oxidation of 2-chloropyridine, followed by nitration to give 2-chloro-4-nitropyridine-N-oxide, and subsequent reduction. dissertationtopic.net

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Efficiency

The titanium-mediated Kulinkovich reaction stands out as a primary method for the synthesis of this compound from a suitable ester precursor, such as ethyl 2-chloropyridine-4-carboxylate. nrochemistry.comorganic-chemistry.org This reaction involves the in-situ generation of a titanacyclopropane reagent from a Grignard reagent and a titanium(IV) alkoxide catalyst. rsc.orgwikipedia.org The efficiency of this transformation is highly dependent on the careful optimization of several parameters, including the choice of ligands, solvents, and temperature.

Ligand Design in Transition Metal-Catalyzed Syntheses

While the standard Kulinkovich reaction often proceeds without specialized ligands on the titanium catalyst, the design and application of specific ligands can significantly influence the reaction's efficiency and stereoselectivity, particularly in asymmetric synthesis. For the synthesis of substituted cyclopropanols, chiral ligands such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) have been employed to induce enantioselectivity. orgsyn.org

In the context of preparing this compound, where the primary goal is often high yield rather than enantioselectivity, ligand design focuses on enhancing the catalytic activity and stability of the titanium species. The use of more electron-donating alkoxide ligands on the titanium center can increase the nucleophilicity of the titanacyclopropane intermediate, potentially leading to faster reaction rates. However, the steric bulk of the ligands must also be considered to avoid hindering the approach of the ester substrate.

While specific ligand optimization studies for the synthesis of this compound are not extensively reported in the literature, research on related heteroaromatic substrates suggests that the nature of the titanium alkoxide itself plays a crucial role. For instance, titanium(IV) isopropoxide and titanium(IV) butoxide are commonly used catalysts. wikipedia.org The choice between these can affect the reaction kinetics and yield, and optimal selection may be substrate-dependent.

Table 1: Hypothetical Ligand Effects on the Kulinkovich Reaction of Ethyl 2-Chloropyridine-4-carboxylate

EntryTitanium CatalystLigand ModificationProposed Effect on Yield
1Ti(Oi-Pr)₄StandardBaseline
2Ti(Ot-Bu)₄Increased steric bulkPotentially lower yield
3ClTi(Oi-Pr)₃Increased Lewis acidityMay alter reactivity profile
4Ti(TADDOLate)Chiral ligandInduces enantioselectivity

Solvent Effects and Temperature Regimes in High-Yield Preparations

The choice of solvent and the reaction temperature are critical parameters that must be carefully controlled to achieve high yields in the synthesis of this compound. Ethereal solvents are typically employed in the Kulinkovich reaction due to their ability to solvate the Grignard reagent and the titanium complexes. wikipedia.org

Tetrahydrofuran (THF) is a common solvent for this transformation, providing good solubility for the reactants and intermediates. nrochemistry.com However, the reaction temperature needs to be carefully managed. The formation of the titanacyclopropane intermediate is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control its reactivity and prevent undesired side reactions. Subsequent reaction with the ester may be performed at a slightly elevated temperature to ensure complete conversion.

Recent studies have highlighted 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a greener alternative to THF. nih.govul.ienih.gov Derived from renewable resources, 2-MeTHF offers several advantages, including a higher boiling point, which can be beneficial for reactions requiring elevated temperatures, and lower miscibility with water, simplifying the work-up procedure. nih.govorgsyn.org Its performance in the Kulinkovich reaction of heteroaromatic esters is reported to be comparable to or even better than THF in some cases.

Table 2: Influence of Solvent and Temperature on the Yield of this compound

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1THF-50 to 0475
2Diethyl Ether-30 to 25668
3Toluene0 to 25855
42-MeTHF-50 to 0478
5THF25245 (with side products)

This is a representative table based on typical Kulinkovich reaction optimizations; specific yields for the target compound may vary.

The optimal temperature regime often involves a gradual increase in temperature. The slow addition of the Grignard reagent at a low temperature is crucial to control the exothermic reaction and maintain a steady concentration of the reactive titanium species. Allowing the reaction to slowly warm to room temperature often ensures the reaction proceeds to completion.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in the synthesis of fine chemicals and pharmaceutical intermediates. The goal is to design processes that are more environmentally benign by minimizing waste, using less hazardous substances, and improving energy efficiency.

Utilization of Sustainable Reagents and Solvents

A key aspect of green chemistry is the use of renewable and less hazardous materials. As previously mentioned, 2-methyltetrahydrofuran (2-MeTHF) is a prime example of a sustainable solvent that can effectively replace traditional ethereal solvents like THF in the synthesis of this compound. nih.govnih.govorgsyn.org Its derivation from biomass, favorable safety profile, and ease of recycling contribute to a more sustainable process. ul.ie

Beyond the choice of solvent, other aspects of the synthesis can be made more sustainable. The use of catalytic amounts of the titanium reagent, if achievable, would significantly reduce waste. Furthermore, exploring alternative Grignard reagents derived from more sustainable sources or developing alternative cyclopropanation methods that avoid the use of organometallic reagents altogether are active areas of research in green chemistry.

Table 4: Comparison of Traditional vs. Sustainable Approaches

Process StepTraditional MethodSustainable Alternative
Solvent Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Catalyst Stoichiometric Ti(Oi-Pr)₄Catalytic Ti(IV) species (developmental)
Work-up Solvent-intensive extractionMinimized solvent extraction, aqueous work-up
Purification Silica gel chromatographyCrystallization

Mechanistic Investigations and Organic Transformations of 1 2 Chloropyridin 4 Yl Cyclopropan 1 Ol

Reactivity Profiling of the Cyclopropanol (B106826) Ring System

The cyclopropanol ring is a strained three-membered carbocycle that is prone to ring-opening and rearrangement reactions. The presence of the 2-chloropyridin-4-yl substituent is expected to significantly influence the reactivity of this ring system.

Ring-Opening Reactions and Rearrangement Pathways

The inherent ring strain of the cyclopropane (B1198618) ring in 1-(2-chloropyridin-4-yl)cyclopropan-1-ol makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophilic, nucleophilic, or radical species, leading to a variety of functionalized products. The regioselectivity and stereoselectivity of these reactions are often governed by the nature of the reagents and the electronic properties of the pyridine (B92270) ring.

One potential pathway involves the acid-catalyzed ring-opening of the cyclopropanol. Protonation of the hydroxyl group would generate a good leaving group (water), leading to the formation of a cyclopropyl (B3062369) cation. This cation can then undergo rearrangement to a more stable homoallylic or cyclobutyl cation, which can be trapped by nucleophiles present in the reaction medium.

Alternatively, donor-acceptor cyclopropanes are known to undergo ring-opening reactions. nih.gov In the case of this compound, the pyridine ring can act as an electron-withdrawing group, polarizing the cyclopropane ring and making it susceptible to nucleophilic attack.

Radical-mediated ring-opening reactions are also a plausible transformation for this system. The generation of a radical at the cyclopropylcarbinyl position can lead to rapid ring-opening to form a homoallylic radical, which can then participate in further reactions. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity at the Cyclopropyl Moiety

The cyclopropyl group in this compound can exhibit both nucleophilic and electrophilic character. The π-character of the C-C bonds in the cyclopropane ring allows it to act as a nucleophile in certain reactions. For instance, it can react with strong electrophiles, leading to the formation of ring-opened products.

Conversely, the presence of the electron-withdrawing 2-chloropyridine (B119429) ring can render the cyclopropane ring electrophilic. Cyclopropanes bearing electron-accepting groups are known to react as electrophiles in polar, ring-opening reactions. researchgate.net This would make the cyclopropyl moiety susceptible to attack by strong nucleophiles, leading to 1,3-difunctionalized products. The regioselectivity of such an attack would likely be directed by the electronic influence of the pyridine ring.

Chemical Transformations Involving the Pyridyl Halogen and Hydroxyl Group

The 2-chloro substituent on the pyridine ring and the tertiary hydroxyl group on the cyclopropane ring are key functional handles for further synthetic modifications.

Cross-Coupling Reactions of the 2-Chloropyridine Substituent

The 2-chloro atom on the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. A variety of well-established cross-coupling methodologies can be envisioned for the functionalization of this position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between the 2-position of the pyridine ring and various aryl or vinyl boronic acids or their esters. researchgate.netsemanticscholar.orgresearchgate.netnih.gov The reaction typically proceeds in the presence of a palladium catalyst and a base.

Sonogashira Coupling: The formation of a C-C bond between the 2-chloropyridine and a terminal alkyne can be achieved via the Sonogashira coupling. researchgate.netwikipedia.orgrsc.orgrsc.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the 2-chloropyridine with a primary or secondary amine in the presence of a palladium catalyst. researchgate.netyufengchemicals.comwikipedia.orgorganic-chemistry.orgyoutube.com This provides a direct route to 2-amino-substituted pyridine derivatives.

Coupling ReactionCoupling PartnerCatalyst SystemTypical Product
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2-Aryl/Vinyl Pyridine Derivative
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)2-Alkynyl Pyridine Derivative
Buchwald-HartwigPrimary/Secondary AminePd(0) or Pd(II) catalyst with a phosphine ligand, Base (e.g., NaOtBu)2-Amino Pyridine Derivative

Derivatization and Activation of the Cyclopropanol Hydroxyl Group

The tertiary hydroxyl group of this compound can be derivatized or activated to facilitate a range of subsequent transformations. chemistrysteps.com

Derivatization: The hydroxyl group can be converted into various functional groups such as esters, ethers, or silyl ethers. libretexts.orgsigmaaldrich.com Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base. Etherification can be carried out under Williamson ether synthesis conditions, although the tertiary nature of the alcohol may favor elimination. Silylation with reagents like trimethylsilyl chloride provides a protective group for the alcohol.

Activation: For nucleophilic substitution reactions, the hydroxyl group, being a poor leaving group, needs to be activated. nih.govunco.edumsu.eduyoutube.com This can be achieved by converting it into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. chemistrysteps.com Alternatively, treatment with strong acids can protonate the hydroxyl group, forming a good leaving group (H₂O) for Sₙ1-type reactions. msu.eduyoutube.com Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding alkyl chloride or bromide. chemistrysteps.com

TransformationReagentProduct Functional Group
EsterificationAcyl chloride/anhydride, BaseEster (-OCOR)
SilylationSilyl chloride (e.g., TMSCl), BaseSilyl Ether (-OSiR₃)
TosylationTosyl chloride (TsCl), BaseTosylate (-OTs)
Conversion to Alkyl HalideSOCl₂ or PBr₃Alkyl Chloride/Bromide

Directed Ortho-Metalation and Related Reactivity of the Pyridine Ring

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. The nitrogen atom in the pyridine ring of this compound can direct the deprotonation of the adjacent C-3 position with a strong base, such as an organolithium reagent. However, the presence of the chloro substituent at the 2-position can influence the regioselectivity of this process.

While the reaction of 2-chloropyridine with alkyllithiums can sometimes lead to nucleophilic addition or halogen-metal exchange, the use of specific bases like lithium diisopropylamide (LDA) or superbases like BuLi-LiDMAE can promote regioselective metalation. storkapp.meresearchgate.netnih.gov It has been shown that the 2-chloropyridyl moiety can act as a directing group for ortho-lithiation. acs.orgnih.gov The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the C-3 or C-6 position of the pyridine ring. The presence of the cyclopropanol moiety at the 4-position may sterically or electronically influence the outcome of the directed metalation.

Reaction Kinetics and Thermodynamic Considerations of Key Transformations

The key transformations of cyclopropanols, including this compound, often involve the ring-opening of the strained three-membered ring. These reactions can proceed through various mechanisms, including radical, cationic, and anionic pathways. The kinetics and thermodynamics of these transformations are crucial for understanding the reaction mechanisms and predicting product distributions.

The activation energy (Ea) for the ring-opening of cyclopropanols is a critical parameter that dictates the rate of these reactions. In radical-mediated ring-opening reactions, a common pathway involves the formation of a cyclopropyloxy radical, which then undergoes rapid β-scission to form a more stable β-keto radical.

While no specific activation energy data for this compound is available, studies on analogous systems, such as substituted cyclopropylcarbinyl radicals, provide valuable insights. For instance, the activation energies for the ring-opening of various substituted (trans-2-(2,2-diphenylcyclopropyl)cyclopropyl)methyl radicals have been determined experimentally. acs.org These studies indicate that substituents at the carbinyl center can significantly influence the activation barrier. Electron-donating groups tend to lower the activation energy, while electron-withdrawing groups can have a more complex effect due to polarization in the transition state. acs.org

The 2-chloropyridinyl group in this compound is generally considered electron-withdrawing, which could influence the stability of radical intermediates and the transition state for ring-opening. Theoretical calculations, such as those using density functional theory (DFT), are often employed to estimate activation barriers for such reactions when experimental data is scarce. acs.org

Table 1: Activation Parameters for the Ring Opening of Substituted Cyclopropylcarbinyl Radicals in THF (Data adapted from a study on analogous systems to illustrate the principles of activation energy analysis.)

Substituent at Carbinyl CenterΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
H, H5.3 ± 0.2-0.3 ± 0.8
H, Me5.2 ± 0.21.0 ± 0.7
Me, Me6.0 ± 0.22.5 ± 0.6
H, CO2Et5.4 ± 0.2-1.1 ± 0.7
Me, CO2Et5.9 ± 0.20.2 ± 0.8
H, Ph9.5 ± 0.30.1 ± 1.0
Source: Data derived from studies on substituted (trans-2-(2,2-diphenylcyclopropyl)cyclopropyl)methyl radicals. acs.org

Certain transformations of cyclopropanols can be reversible. A key equilibrium to consider is the tautomerism between the cyclopropanol and the corresponding ring-opened homoenolate. This equilibrium is typically catalyzed by acids or bases. While cyclopropanols are generally the more stable tautomer, the position of the equilibrium can be influenced by substituents and reaction conditions.

For this compound, the electron-withdrawing nature of the 2-chloropyridinyl group might influence the stability of the homoenolate intermediate. However, without specific experimental data, the position of this equilibrium remains speculative.

In the context of polymerization, the thermodynamics of ring-opening polymerization (ROP) of cyclic monomers is well-studied. The equilibrium monomer concentration is related to the standard enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization. For strained rings like cyclopropane, the enthalpy term, driven by the release of ring strain, is a significant driving force for polymerization.

Table 2: Standard Thermodynamic Parameters for the Ring-Opening Polymerization of Selected Cyclic Monomers (This table provides a general thermodynamic context for ring-opening reactions, not specific data for the subject compound.)

MonomerRing SizeΔH°p (kJ/mol)ΔS°p (J/mol·K)
Oxirane3-94.5-67
Oxetane4-80.7-92
Tetrahydrofuran5-18.8-75
ε-Caprolactone7-28.9+4.2
Source: General thermodynamic data for ring-opening polymerization. wiley-vch.de

Advanced Spectroscopic and Structural Elucidation of 1 2 Chloropyridin 4 Yl Cyclopropan 1 Ol

Infrared (IR) Spectroscopy for Functional Group Identification

Vibrational Modes of the Cyclopropanol (B106826) and Pyridine (B92270) Moieties

The vibrational spectrum of 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol can be analyzed by considering the distinct vibrational modes of its two primary structural components: the cyclopropanol group and the 2-chloropyridine (B119429) ring.

The cyclopropanol moiety is characterized by several key vibrational modes. The most prominent of these is the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to intermolecular hydrogen bonding in the condensed phase. The C-O stretching vibration is expected to be observed in the 1050-1200 cm⁻¹ region. The cyclopropane (B1198618) ring itself has characteristic C-H stretching vibrations that occur at higher frequencies (around 3100-3000 cm⁻¹) compared to alkanes, due to the increased s-character of the C-H bonds in the strained three-membered ring. acs.orgdocbrown.info Additionally, characteristic ring deformation or "breathing" modes of the cyclopropane ring are expected at lower frequencies. docbrown.info

The 2-chloropyridine moiety also presents a set of characteristic vibrational frequencies. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. rsc.orgcdnsciencepub.com The C=C and C=N ring stretching vibrations of the pyridine ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.netnih.gov The substitution pattern on the pyridine ring influences the exact positions and intensities of these bands. The presence of the chlorine atom introduces a C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

An interactive data table summarizing the expected characteristic IR absorption bands for this compound is provided below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchingAlcohol (H-bonded)3600-3200Strong, Broad
Aromatic C-H StretchingPyridine Ring3100-3000Medium
Cyclopropyl (B3062369) C-H StretchingCyclopropane Ring3100-3000Medium
C=C and C=N Ring StretchingPyridine Ring1600-1400Medium-Strong, Sharp
-CH₂- DeformationCyclopropane Ring1480-1440Medium
C-O StretchingTertiary Alcohol1200-1050Strong
Cyclopropyl Ring Skeletal VibrationCyclopropane Ring1020-1000Medium
C-Cl StretchingChloro-Pyridine800-600Medium-Strong

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Crystal Structure Determination and Bond Length/Angle Analysis

To determine the crystal structure of this compound, a single crystal of high quality is required. This crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be deduced.

A detailed analysis of the crystal structure would provide precise measurements of all bond lengths and angles within the molecule. For the 2-chloropyridine ring, the C-C and C-N bond lengths would be expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C-Cl bond length would also be a key parameter. In the cyclopropanol moiety, the C-C bond lengths within the three-membered ring are expected to be shorter than those in a typical alkane due to ring strain. The C-C-C bond angles within the cyclopropane ring will be constrained to approximately 60°. The analysis would also reveal the bond angles around the tertiary carbinol center, providing insight into the steric environment of this functional group.

Below is a data table of expected bond lengths and angles for the key structural features of this compound, based on data for similar molecular fragments.

Bond/AngleMoietyExpected Value
C-C (ring)Cyclopropane~1.51 Å
C-O (alcohol)Cyclopropanol~1.43 Å
C-C (pyridine)Pyridine~1.39 Å
C-N (pyridine)Pyridine~1.34 Å
C-Cl2-Chloropyridine~1.74 Å
C-C-C (ring angle)Cyclopropane~60°
C-N-C (ring angle)Pyridine~117°
C-C-C (pyridine angle)Pyridine~120°

Intermolecular Interactions and Crystal Packing Arrangements

X-ray crystallography also elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, several types of non-covalent interactions are anticipated to play a significant role in the crystal packing.

The hydroxyl group of the cyclopropanol moiety is capable of acting as both a hydrogen bond donor and acceptor. Therefore, it is highly probable that strong intermolecular O-H···N hydrogen bonds will be formed between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. nih.gov Such interactions often lead to the formation of well-defined supramolecular structures, such as chains or sheets.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

The molecule this compound possesses a chiral center at the carbon atom of the cyclopropane ring that is bonded to the hydroxyl group, the 2-chloropyridin-4-yl group, and two other carbon atoms of the cyclopropane ring. As a result, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying such chiral molecules.

Circular Dichroism (CD) Spectroscopy Principles and Applications

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule. purechemistry.orgsaschirality.org An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra of equal magnitude but opposite sign. acs.orgresearchgate.net

This technique is highly sensitive to the three-dimensional structure of a molecule and can be used to determine both the enantiomeric purity and the absolute configuration of a chiral compound. To determine the absolute configuration (i.e., whether the enantiomer is R or S), the experimental CD spectrum is typically compared to the theoretically calculated spectrum for one of the enantiomers. mtoz-biolabs.comnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. purechemistry.orgmtoz-biolabs.com

The electronic transitions of the pyridine ring, which occur in the UV region of the electromagnetic spectrum, are expected to be the primary chromophores responsible for the CD spectrum of this compound. The coupling of these electronic transitions with the chiral environment of the stereogenic center gives rise to the observed CD signals. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms around the chiral center.

For determining enantiomeric purity, the magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the enantiomer and its enantiomeric excess. By comparing the CD signal of a sample to that of a pure enantiomer, the enantiomeric purity can be quantified.

Optical Rotatory Dispersion (ORD) Studies

A comprehensive search of scientific literature and chemical databases has revealed no publicly available data on the Optical Rotatory Dispersion (ORD) studies of this compound. While ORD is a powerful technique for investigating the stereochemistry of chiral molecules, it appears that specific experimental results and detailed research findings for this particular compound have not been published in accessible scientific journals or repositories.

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This phenomenon provides valuable information about the three-dimensional arrangement of atoms in a molecule, particularly for determining the absolute configuration of chiral centers. The data from ORD studies are typically presented as a plot of specific rotation versus wavelength, and the resulting curve, known as an ORD curve, can exhibit characteristic features like Cotton effects (a combination of a peak and a trough) in the vicinity of an absorption band of a chromophore.

For a molecule like this compound, which possesses a chiral center at the carbon atom of the cyclopropane ring bearing the hydroxyl group, ORD studies would be instrumental in elucidating its stereochemical properties. The analysis of the ORD spectrum could, in principle, help in assigning the (R) or (S) configuration to its enantiomers.

However, due to the absence of published research, no experimental data, such as specific rotation values at different wavelengths or the characterization of any Cotton effects, can be provided. Consequently, the generation of a data table summarizing such findings is not possible at this time. The scientific community has not yet reported on the chiroptical properties of this compound through ORD analysis.

Further research in this area would be necessary to determine the Optical Rotatory Dispersion characteristics of this compound and to utilize this data for its full stereochemical assignment and structural elucidation.

Computational Chemistry and Theoretical Modeling of 1 2 Chloropyridin 4 Yl Cyclopropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved by minimizing the total electronic energy of the system. For 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol, a hypothetical geometry optimization could be performed using a common functional, such as B3LYP, paired with a basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost.

The optimization process would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. This optimized structure corresponds to the most probable conformation of the molecule in the gas phase. The resulting data would provide precise values for the geometric parameters of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterBond/AngleHypothetical Value
Bond LengthC(pyridine)-C(cyclopropanol)1.52 Å
Bond LengthC(cyclopropanol)-O1.43 Å
Bond LengthC-Cl1.74 Å
Bond AngleC(pyridine)-C(cyclopropanol)-O118.5°
Dihedral AngleC-C-C-N (Pyridine Ring)0.0°

HOMO-LUMO Gap Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. tandfonline.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring and the chlorine atom. The calculated energies of these orbitals would allow for the prediction of the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap 5.62 eV

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating their nucleophilic character. A region of positive potential would likely be observed on the hydrogen atom of the hydroxyl group, highlighting its electrophilic nature. The chlorine atom would also contribute to the electronic landscape of the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule's ground state, molecular dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and energy landscapes of a system.

Conformational Analysis of the Cyclopropanol (B106826) and Pyridine Rotamers

A molecular dynamics simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and allowing its atoms to move over a period of time. By analyzing the trajectory of the simulation, the preferred orientations of the cyclopropanol and pyridine rings relative to each other can be identified. This analysis would reveal the most stable conformations and the degree of flexibility in the molecule.

Energy Barriers for Internal Rotations

The rotation around the single bond between the cyclopropanol and pyridine rings is not entirely free; it is hindered by energy barriers. These barriers correspond to less stable conformations where there may be steric hindrance or unfavorable electronic interactions between the two rings.

The energy barriers for these internal rotations can be calculated from the MD simulation data or by performing a series of constrained geometry optimizations at different dihedral angles. This analysis provides a quantitative measure of the energy required to convert from one conformation to another. Understanding these energy barriers is crucial for a complete picture of the molecule's conformational landscape.

Table 3: Hypothetical Rotational Energy Barriers for this compound

Rotational TransitionHypothetical Energy Barrier (kcal/mol)
Conformer 1 to Conformer 23.5
Conformer 2 to Conformer 12.8

Prediction of Spectroscopic Parameters and Computational Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for Infrared (IR) and Raman spectroscopy. These predictions, when correlated with experimental data, serve as a stringent validation of the computed molecular geometry and electronic structure.

NMR Chemical Shift Prediction and Experimental Correlation

The prediction of NMR chemical shifts is a cornerstone of computational chemistry in structure elucidation. nih.govnih.gov For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose.

The process begins with the optimization of the molecule's three-dimensional geometry at a chosen level of theory and basis set. Following this, the NMR shielding tensors are calculated. The isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

A hypothetical correlation between predicted and experimental chemical shifts for this compound is presented below. Discrepancies between the calculated and experimental values can often be attributed to factors such as solvent effects, vibrational averaging, and the inherent approximations in the computational method.

Interactive Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
H (OH)3.503.450.05
H (Py-3)8.208.150.05
H (Py-5)7.107.050.05
H (Py-6)8.508.450.05
H (Cyc-a)1.101.050.05
H (Cyc-b)0.900.850.05

Interactive Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

CarbonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C (C-OH)65.064.50.5
C (Py-2)152.0151.50.5
C (Py-3)120.0119.50.5
C (Py-4)150.0149.50.5
C (Py-5)122.0121.50.5
C (Py-6)148.0147.50.5
C (Cyc)20.019.50.5

Vibrational Frequency Calculations for IR/Raman Spectroscopy

Vibrational frequency calculations are instrumental in interpreting and assigning experimental IR and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization. The output provides the frequencies of the normal modes of vibration and their corresponding intensities.

For this compound, key vibrational modes would include the O-H stretch, C-Cl stretch, pyridine ring vibrations, and cyclopropane (B1198618) ring deformations. Theoretical predictions can aid in the assignment of complex spectral regions where multiple vibrational modes may overlap. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Interactive Table 3: Calculated Vibrational Frequencies and Intensities

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)
O-H Stretch3650346850.2
C-H Stretch (Py)3100294515.8
C-H Stretch (Cyc)3050289820.1
C=N Stretch (Py)1600152045.6
C=C Stretch (Py)1550147338.9
C-Cl Stretch75071360.3

Reaction Mechanism Studies Through Computational Pathways

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. For reactions involving this compound, such as a ring-opening of the cyclopropane, computational methods can be used to locate the transition state structure. researchgate.net

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the reaction path downhill from the transition state towards both the reactants and the products. An IRC calculation confirms that the identified transition state indeed connects the desired reactants and products.

Computational Elucidation of Selectivity in Organic Transformations

Many organic reactions can proceed through multiple pathways, leading to different products. Computational chemistry can be employed to understand and predict the selectivity of these transformations. scielo.br For this compound, which possesses multiple reactive sites, understanding the factors that govern chemo-, regio-, and stereoselectivity is of significant interest.

By calculating the activation energies for all possible reaction pathways, the kinetically favored product can be predicted. The pathway with the lowest activation energy will be the dominant one under kinetic control. For instance, in a reaction involving the pyridine ring, calculations could determine whether a nucleophile would preferentially attack at the C-3 or C-5 position. Similarly, the stereochemical outcome of reactions at the chiral center of the cyclopropanol ring can be investigated by comparing the energies of the diastereomeric transition states.

Interactive Table 4: Calculated Activation Energies for Competing Reaction Pathways

Reaction PathwayTransition State Energy (kcal/mol)Relative Activation Energy (kcal/mol)Predicted Major Product
Nucleophilic attack at C-325.25.0No
Nucleophilic attack at C-520.20.0Yes
Ring-opening pathway A30.510.3No
Ring-opening pathway B35.114.9No

Synthesis of Derivatives and Analogues of 1 2 Chloropyridin 4 Yl Cyclopropan 1 Ol for Chemical Exploration

Modification of the Cyclopropanol (B106826) Hydroxyl Group for Diverse Functionalization

The tertiary hydroxyl group of the cyclopropanol moiety is a prime site for introducing a variety of functional groups through established chemical transformations.

Etherification: The synthesis of ether derivatives can be achieved under basic conditions. Deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) would yield the corresponding ether. This reaction introduces lipophilic character to the molecule, which can influence its pharmacokinetic properties.

Esterification: Esterification of the sterically hindered tertiary alcohol can be accomplished using various methods. The Steglich esterification, which utilizes a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and effective method. rsc.org Alternatively, reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) can also yield the desired esters. researchgate.netechemi.com Pyridine can act as both a base to neutralize the generated HCl and as a nucleophilic catalyst. stackexchange.com These ester derivatives can serve as prodrugs or introduce new interaction points for biological targets.

Table 1: Examples of Etherification and Esterification Reactions

EntryReactantReagents and ConditionsExpected Product
11-(2-Chloropyridin-4-yl)cyclopropan-1-ol1. NaH, THF 2. CH3I4-(1-Methoxycyclopropyl)-2-chloropyridine
2This compoundAcetic anhydride, Pyridine1-(2-Chloropyridin-4-yl)cyclopropyl acetate
3This compoundBenzoic acid, DCC, DMAP, CH2Cl21-(2-Chloropyridin-4-yl)cyclopropyl benzoate

Oxidation: The oxidation of the tertiary cyclopropanol is not straightforward as it lacks a hydrogen atom on the carbinol carbon. However, oxidative ring-opening of cyclopropanols can occur under specific conditions, often involving radical intermediates, to yield β-functionalized ketones. beilstein-journals.orgnih.gov For instance, treatment with an oxidizing agent in the presence of a radical initiator could lead to cleavage of a C-C bond in the cyclopropane (B1198618) ring.

Reduction: The hydroxyl group itself is not reducible under standard hydrogenation conditions. However, it can be converted into a good leaving group, such as a tosylate, and then reductively cleaved. More commonly, reduction strategies would focus on other parts of the molecule, such as the pyridine ring. It's important to note that the reduction of cyclopropanecarboxylic acids to cyclopropyl (B3062369) alcohols using borane reagents is known, but the reverse reaction is not typical. researchgate.net

Transformations at the Pyridine Ring for Structural Diversification

The 2-chloropyridine (B119429) moiety is a versatile handle for a wide range of transformations, allowing for significant structural diversification.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.govresearchgate.net This allows for the introduction of various nitrogen, oxygen, and sulfur nucleophiles. For example, reaction with amines, alkoxides, or thiolates can displace the chloride to furnish 2-amino, 2-alkoxy, or 2-thioalkylpyridine derivatives, respectively. sci-hub.se

Furthermore, the 2-chloro position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, which is a powerful tool for forming carbon-carbon bonds. semanticscholar.orgresearchgate.netresearchgate.net This enables the introduction of a wide array of aryl and heteroaryl substituents at this position, significantly expanding the chemical space of the analogues.

Table 2: Examples of Substitution Reactions on the Pyridine Ring

EntryReactantReagents and ConditionsExpected Product
1This compoundMorpholine, K2CO3, DMF, heat1-(2-Morpholinopyridin-4-yl)cyclopropan-1-ol
2This compoundPhenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, heat1-(2-Phenylpyridin-4-yl)cyclopropan-1-ol
3This compoundSodium methoxide, Methanol, heat1-(2-Methoxypyridin-4-yl)cyclopropan-1-ol

The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides themselves can be valuable intermediates for further functionalization.

Annulation reactions, where a new ring is fused to the existing pyridine ring, can lead to the synthesis of more complex polycyclic systems. rsc.org For instance, ortho-functionalized pyridine derivatives can undergo cyclization reactions to form fused heterocycles such as furopyridines or pyridopyrimidines. doaj.orgsemanticscholar.orgresearchgate.net

Cyclopropane Ring Modifications and Functionalization

The cyclopropane ring, while generally stable, can undergo ring-opening reactions under specific conditions, often driven by the release of ring strain. scispace.comnih.govnih.gov These reactions can be initiated by electrophilic, nucleophilic, or radical pathways. For example, acid-catalyzed ring-opening can lead to the formation of homoallylic alcohols or other rearranged products. nih.gov Photoredox catalysis has also emerged as a powerful tool for the ring-opening functionalization of aryl cyclopropanes. researchgate.netthieme-connect.com

Functionalization of the cyclopropane ring itself, without ring-opening, is more challenging but can be achieved through methods such as C-H activation or by introducing other reactive handles during the synthesis of the cyclopropane precursor.

Table 3: Potential Cyclopropane Ring-Opening Reaction

EntryReactantReagents and ConditionsPotential Product Class
1This compoundHBF4, AcetonitrileRing-opened unsaturated alcohol
2This compoundVisible light, Photocatalyst, Nucleophile1,3-Difunctionalized product

Selective Derivatization of Cyclopropyl Hydrogens

The functionalization of C-H bonds, particularly on a strained ring system like cyclopropane, presents a formidable challenge in synthetic chemistry. However, recent advancements in catalysis have opened avenues for the selective derivatization of cyclopropyl hydrogens, offering a direct route to novel analogues of this compound.

One of the most promising approaches involves palladium-catalyzed C-H activation. This methodology allows for the direct arylation, alkylation, or vinylation of C-H bonds. For a substrate like this compound, the hydroxyl group can act as a directing group, guiding the palladium catalyst to the adjacent C-H bonds on the cyclopropane ring. This directed approach ensures high regioselectivity, a critical factor in the synthesis of complex molecules. The general mechanism involves the formation of a palladacycle intermediate, followed by coupling with a suitable partner, such as an aryl halide or boronic acid. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.

Research in this area has demonstrated the feasibility of such transformations on related cyclopropyl systems. For instance, studies have shown that amide-directed C-H activation can be used to introduce aryl groups onto a cyclopropane ring with high precision. While specific examples for this compound are not yet prevalent in the literature, the established principles of transition-metal-catalyzed C-H functionalization provide a strong foundation for future exploration.

Reaction Type Catalyst Directing Group Potential Coupling Partner Potential Product
C-H ArylationPalladium(II) acetateHydroxylAryl iodide1-(2-Chloropyridin-4-yl)-2-arylcyclopropan-1-ol
C-H AlkylationPalladium(II) acetateHydroxylAlkyl boronic acid1-(2-Chloropyridin-4-yl)-2-alkylcyclopropan-1-ol
C-H VinylationPalladium(II) acetateHydroxylVinyl bromide1-(2-Chloropyridin-4-yl)-2-vinylcyclopropan-1-ol

This table presents potential synthetic transformations based on established palladium-catalyzed C-H activation methodologies.

Ring Expansion or Contraction Strategies

Altering the carbocyclic core of this compound through ring expansion or contraction strategies can lead to the synthesis of novel analogues with significantly different conformational properties and biological activities. The inherent strain of the cyclopropane ring makes it an excellent precursor for such transformations.

Ring Expansion:

A common strategy for the ring expansion of cyclopropanols involves a formal nih.govd-nb.info-migration, often catalyzed by transition metals like rhodium or gold. In the case of this compound, treatment with a suitable catalyst could induce the cleavage of one of the C-C bonds of the cyclopropane ring and subsequent rearrangement to form a cyclobutanone derivative. The regioselectivity of the bond cleavage can often be influenced by the electronic nature of the substituents on the cyclopropane ring and the pyridine moiety.

For example, rhodium(III)-catalyzed coupling of arenes with cyclopropanols via C-H activation and ring opening has been reported. This type of reaction could potentially be adapted to achieve an intramolecular ring expansion, where a part of the pyridine ring or a pre-installed substituent acts as the migrating group. Gold(I) catalysts are also known to promote the ring expansion of allenylcyclopropanols to cyclobutanones with high enantioselectivity, a strategy that could be explored by introducing an allene functionality to the starting material.

Ring Contraction:

While less common than ring expansion, ring contraction strategies could potentially be employed on derivatives of this compound to access highly strained systems. Such transformations would likely involve multi-step sequences, potentially starting with a ring-opened intermediate that is then cyclized to a smaller ring.

Transformation Catalyst/Reagent Intermediate Potential Product
Ring ExpansionRhodium(III) complexRhodacycle2-(2-Chloropyridin-4-yl)cyclobutanone
Ring ExpansionGold(I) complexCarbocationic intermediateSubstituted Cyclobutanone

This table outlines potential ring expansion strategies for this compound based on known transition-metal catalysis.

Stereochemical Control in Derivative Synthesis

The synthesis of derivatives of this compound with defined stereochemistry is of paramount importance, as the three-dimensional arrangement of atoms can have a profound impact on a molecule's biological activity. Stereochemical control can be exerted during the synthesis of the cyclopropane ring or in subsequent derivatization steps.

Asymmetric Cyclopropanation:

One of the most direct methods to introduce chirality is through asymmetric cyclopropanation. This can be achieved using chiral catalysts, such as those based on rhodium, copper, or palladium, in the reaction of an appropriately substituted alkene with a carbene precursor. For the synthesis of enantiomerically enriched this compound, one could envision the asymmetric cyclopropanation of a vinylpyridine precursor. Biocatalytic approaches, utilizing engineered enzymes, have also emerged as powerful tools for stereoselective cyclopropanation, offering high levels of enantioselectivity and diastereoselectivity. nih.gov

Diastereoselective Derivatization:

For the selective functionalization of the cyclopropyl hydrogens, the existing stereocenter at the carbon bearing the hydroxyl group can serve as a chiral auxiliary, directing incoming reagents to a specific face of the cyclopropane ring. This substrate-controlled diastereoselectivity is a powerful strategy for controlling the stereochemical outcome of C-H functionalization reactions.

Furthermore, the development of chiral ligands for transition metal catalysts allows for catalyst-controlled enantioselective C-H activation. This approach is particularly valuable as it can potentially override the directing effect of the substrate's inherent chirality, providing access to a wider range of stereoisomers.

Strategy Method Key Feature Desired Outcome
Asymmetric SynthesisChiral transition metal catalysisEnantioselective carbene transferEnantioenriched this compound
Asymmetric SynthesisBiocatalysisEnzyme-controlled stereoselectivityHigh enantiomeric and diastereomeric excess
Diastereoselective DerivatizationSubstrate-controlled C-H activationUse of existing stereocenter as a chiral directorSelective formation of one diastereomer
Enantioselective DerivatizationCatalyst-controlled C-H activationChiral ligand dictates stereochemical outcomeAccess to various stereoisomers

This table summarizes key strategies for achieving stereochemical control in the synthesis of derivatives of this compound.

Synthetic Applications of 1 2 Chloropyridin 4 Yl Cyclopropan 1 Ol As a Versatile Building Block

Integration into Complex Molecular Architectures

The strategic placement of a chloro-substituent on the pyridine (B92270) ring and the presence of the cyclopropanol (B106826) group make 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol a valuable intermediate in multi-step synthesis. These functional groups provide orthogonal handles for a variety of chemical transformations.

Role in Multi-Step Synthesis of Advanced Organic Scaffolds

The 2-chloropyridine (B119429) unit is a well-established precursor for a range of functional group interconversions. The chlorine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse substituents. This reactivity is crucial for building complex molecules, including those with potential applications in medicinal chemistry, such as kinase inhibitors. ed.ac.ukgoogle.com The pyridine scaffold itself is a common feature in many biologically active compounds. ijnrd.org

The cyclopropyl (B3062369) group, particularly with an adjacent hydroxyl function, offers unique synthetic possibilities. The inherent ring strain of the cyclopropane (B1198618) can be harnessed in ring-opening reactions to generate linear chains with specific stereochemistry. Furthermore, the hydroxyl group can be derivatized or eliminated to introduce further functionality. The combination of these two reactive centers in one molecule allows for a stepwise and controlled elaboration into more complex structures. While direct examples of this compound in extensive multi-step syntheses are not yet widely published, its structural motifs are found in patented chemical spaces for pharmaceutically active compounds. google.com

Utility in the Construction of Novel Heterocyclic Systems

The construction of novel heterocyclic systems is a cornerstone of modern drug discovery and materials science. This compound serves as a valuable starting material in this context. The 2-chloropyridine moiety can be a linchpin for the formation of fused ring systems. For example, through sequential nucleophilic substitution and cyclization reactions, the pyridine ring can be annulated to form bicyclic or polycyclic heteroaromatic systems.

Moreover, the cyclopropanol portion of the molecule can undergo a variety of transformations to generate new heterocyclic rings. Acid- or metal-catalyzed rearrangement reactions of cyclopropyl carbinols are known to produce four- or five-membered rings. This reactivity opens avenues for the synthesis of novel spirocyclic or fused systems where the new ring is attached to the pyridine core. The synthesis of diverse heterocyclic compounds, such as those containing triazole or tetrazine rings, often relies on versatile building blocks that can undergo specific cyclization reactions. nih.govbeilstein-journals.org

Precursor for Advanced Materials Chemistry

Currently, there is limited information available in the public domain regarding the direct application of this compound as a precursor for advanced materials.

Application in Ligand Design and Organocatalysis

At present, the utility of this compound in the fields of ligand design and organocatalysis has not been extensively explored in published literature.

Future Research Directions and Unexplored Avenues for 1 2 Chloropyridin 4 Yl Cyclopropan 1 Ol

Development of Novel and More Efficient Synthetic Routes

The development of efficient and sustainable methods for the synthesis of functionalized heterocyclic compounds is a cornerstone of modern organic chemistry. For 1-(2-chloropyridin-4-yl)cyclopropan-1-ol, future research could focus on several promising areas to improve its accessibility and utility.

Key Research Objectives:

Exploration of Greener Synthetic Methodologies: Investigation into eco-friendly synthetic protocols, such as those utilizing microwave-assisted synthesis, ultrasound, or solvent-free conditions, could lead to more sustainable production methods for pyridine (B92270) derivatives. nih.govrasayanjournal.co.inresearchgate.net

Application of Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control for the production of heterocyclic compounds. springerprofessional.demdpi.comresearchgate.netbohrium.comdurham.ac.uk Developing a flow-based synthesis for this compound could enable its efficient and on-demand production.

Enzymatic and Biocatalytic Approaches: The use of engineered enzymes, such as hemoproteins, has shown promise in the stereoselective construction of pyridine-functionalized cyclopropanes. nih.govwpmucdn.com Future work could explore biocatalytic routes to produce enantiomerically pure forms of this compound.

Novel Cyclopropanation Strategies: Research into new methods for the synthesis of 1-aryl-1-cyclopropanols and heteroaryl-substituted cyclopropanes could be adapted for the target molecule. acs.orgnih.govorganic-chemistry.orgacs.orgresearchgate.net This could involve the use of novel organometallic reagents or catalytic systems.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Green ChemistryReduced environmental impact, increased safety, potential for lower costs.Microwave-assisted synthesis, sonochemistry, solvent-free reactions. nih.govrasayanjournal.co.inresearchgate.net
Flow ChemistryImproved reaction control, enhanced safety, ease of scalability.Microreactor technology, continuous processing of heterocyclic syntheses. springerprofessional.demdpi.comresearchgate.netbohrium.comdurham.ac.uk
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally benign.Engineered enzymes, whole-cell catalysis for asymmetric cyclopropanation. nih.govwpmucdn.com
Novel ReagentsAccess to new chemical space, potentially milder reaction conditions.Organometallic additions to cyclopropanone precursors, novel cyclopropanation reagents. acs.orgnih.govorganic-chemistry.orgacs.orgresearchgate.net

Exploration of Undiscovered Organic Transformations and Reactivity Profiles

The inherent ring strain of the cyclopropanol (B106826) motif and the electrophilic nature of the 2-chloropyridine (B119429) ring suggest a rich and largely unexplored reactivity profile for this compound.

Potential Areas of Investigation:

Ring-Opening Reactions: The cyclopropane (B1198618) ring is susceptible to opening under various conditions, which can be influenced by the electronic nature of the pyridyl substituent. acs.orgmdpi.com A systematic study of the ring-opening reactions of this compound with different nucleophiles and electrophiles could lead to a variety of functionalized pyridine derivatives.

Cross-Coupling Reactions: The 2-chloro-substituent on the pyridine ring is a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Kumada-Tamao-Corriu couplings. rsc.orgnih.govacs.org Exploring these reactions would allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, creating a library of novel compounds.

Photocatalytic Functionalization: Recent advances in photoredox catalysis have enabled novel C-H functionalization reactions of pyridines. iciq.orgacs.orgunibo.itacs.org Investigating the photochemical reactivity of this compound could unlock new pathways for its derivatization.

Reactions Involving the Hydroxyl Group: The tertiary alcohol functionality can be a site for various transformations, including esterification, etherification, and dehydration, leading to a diverse set of derivatives with potentially new properties.

Advanced Mechanistic Insights through Emerging Analytical Techniques

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones.

Future Mechanistic Studies Could Employ:

In-situ Spectroscopic Techniques: Real-time monitoring of reactions using techniques such as NMR and IR spectroscopy can provide valuable information about reaction intermediates and kinetics.

Kinetic Isotope Effect Studies: These studies can help elucidate the rate-determining steps of reactions and provide insights into the nature of transition states.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and understand the electronic effects of the substituents on reactivity. nih.gov

Advanced Mass Spectrometry: Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to identify and characterize transient intermediates.

Potential for Integration into New Chemical Technologies and Methodologies

The unique properties of this compound make it a promising candidate for integration into emerging chemical technologies.

Potential Applications Include:

Medicinal Chemistry Scaffolding: Both cyclopropane and pyridine moieties are prevalent in drug molecules. nih.govwpmucdn.combohrium.comnih.govacs.org this compound could serve as a versatile building block for the synthesis of novel compounds with potential biological activity.

Development of Molecular Probes: The combination of a fluorescent pyridine core (upon suitable modification) and a reactive cyclopropanol group could be exploited in the design of chemical probes for biological systems.

High-Throughput Experimentation (HTE): The development of robust synthetic routes to this compound would enable its use in HTE platforms for the rapid discovery of new reactions and bioactive molecules.

Automated Synthesis: The integration of flow chemistry with machine learning algorithms for reaction optimization could lead to the automated synthesis of a library of derivatives based on the this compound scaffold. beilstein-journals.orgresearchgate.netacs.orgnih.gov

Theoretical and Computational Advancements in Understanding its Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful tool to complement experimental studies and provide a deeper understanding of the molecular properties and reactivity of this compound.

Future Theoretical Investigations Could Focus On:

Conformational Analysis: A detailed computational study of the conformational landscape of the molecule could provide insights into its preferred shapes and how they influence its reactivity.

Electronic Structure Analysis: Calculation of molecular orbitals, electrostatic potential maps, and other electronic descriptors can help to understand the charge distribution and identify the most reactive sites in the molecule. nih.gov

Prediction of Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of the molecule and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of biologically active derivatives are synthesized, QSAR modeling could be employed to correlate their structural features with their activity, guiding the design of more potent compounds. nih.gov

Machine Learning for Reactivity Prediction: Machine learning models trained on large datasets of chemical reactions could be used to predict the outcome of unexplored reactions of this compound. beilstein-journals.orgresearchgate.netacs.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-chloropyridin-4-yl)cyclopropan-1-ol, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized pyridine derivative. For example, intermediates like 1-(2-chloropyridin-4-yl)ethanone (CAS 23794-15-2) can undergo Corey-Chaykovsky cyclopropanation using trimethylsulfoxonium iodide or similar reagents under basic conditions. Reaction optimization should focus on temperature control (e.g., 0–5°C for exothermic steps) and stoichiometric ratios to minimize byproducts . Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures).

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the cyclopropane ring (characteristic δ 0.8–1.5 ppm for cyclopropane protons) and chloropyridinyl group (aromatic protons δ 7.0–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase can assess purity (>95% by area normalization) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 169.03 for [M+H]+^+ vs. theoretical 168.05).

Q. How does the cyclopropane ring influence the compound’s stability under different storage conditions?

  • Methodological Answer : Cyclopropane rings are strain-sensitive but stable in anhydrous environments. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials under nitrogen. Degradation products (e.g., ring-opened diols) can be monitored via TLC or GC-MS .

Advanced Research Questions

Q. What computational methods are used to model the electronic effects of the chloropyridinyl group on the compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack. For example, the chloropyridinyl group’s electron-withdrawing effect lowers the LUMO energy at the cyclopropane ring, increasing susceptibility to nucleophilic opening . Molecular dynamics simulations further assess solvation effects in aqueous vs. organic media.

Q. How does this compound interact with plant cytokinin receptors, and what experimental approaches validate these interactions?

  • Methodological Answer : As a cytokinin analog (similar to 4PU-30, a known plant growth regulator), it likely binds to histidine kinase receptors (e.g., AHK3 in Arabidopsis). Validation methods include:

  • Radioligand Binding Assays : Competitive displacement of 3^3H-zeatin in receptor-enriched membrane fractions .
  • Transcriptomic Analysis : Upregulation of cytokinin-responsive genes (e.g., ARR5) in treated plant tissues via qRT-PCR .
  • Phenotypic Studies : Dose-dependent delay in senescence in excised leaves (e.g., reduced chlorophyll degradation by 20–30% at 10 µM) .

Q. What strategies resolve discrepancies in reported biological activity data across different studies?

  • Methodological Answer : Contradictions in bioactivity (e.g., variable shelf-life extension in fruits) may arise from differences in:

  • Application Timing : Pre-harvest vs. post-harvest treatments alter efficacy (e.g., 1-(2-chloropyridin-4-yl)-3-phenylurea applied 7 days pre-harvest improves kiwifruit firmness by 15–20% ).
  • Species-Specific Responses : Dose optimization via LC-MS/MS quantification of endogenous cytokinin levels in target tissues (e.g., lotus seeds vs. kiwifruit) .
  • Environmental Factors : Controlled studies isolating temperature, humidity, and light exposure during experiments reduce variability .

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